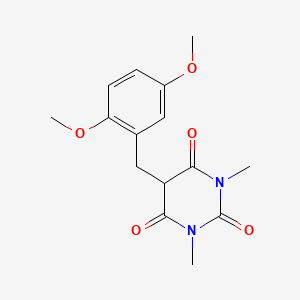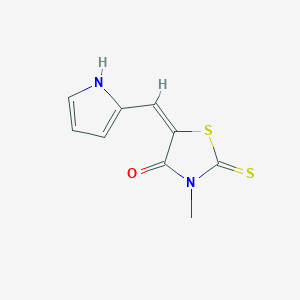![molecular formula C17H14N2S2 B5194938 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide, also known as CMPT, is a small molecule compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including cancer research, drug development, and molecular biology. In
Mechanism of Action
The mechanism of action of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide involves the inhibition of specific enzymes and pathways in the body. 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide inhibits the activity of the AKT pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide induces apoptosis in cancer cells. 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide also inhibits the activity of COX-2, which reduces the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide are still being studied. However, studies have shown that 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide can induce apoptosis in cancer cells, reduce the production of inflammatory molecules in the body, and inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one of the limitations of using 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide is that it can be toxic at high concentrations. Careful dosing and handling are required to ensure the safety of researchers.
Future Directions
There are many potential future directions for the study of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide. One area of research is the development of new cancer therapies based on the inhibition of the AKT pathway. Another area of research is the development of new anti-inflammatory drugs based on the inhibition of COX-2. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide and its potential use in other areas of scientific research.
Conclusion
In conclusion, 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide is a small molecule compound that has shown promising results in a variety of scientific research applications. Its ability to induce apoptosis in cancer cells and inhibit the activity of COX-2 make it a potential candidate for the development of new cancer therapies and anti-inflammatory drugs. However, further studies are needed to fully understand its mechanism of action and potential uses in other areas of scientific research.
Synthesis Methods
The synthesis of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide involves the reaction of 4-methylthiophenol with 4-bromobenzonitrile in the presence of potassium carbonate and copper iodide to form 4-(4-methylphenylthio)benzonitrile. This intermediate is then reacted with prop-2-yn-1-amine in the presence of triethylamine and copper iodide to form 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide.
Scientific Research Applications
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide has been shown to have a wide range of scientific research applications. One of the most promising applications is in cancer research. Studies have shown that 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. This makes 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide a potential candidate for the development of new cancer therapies.
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide has also been studied for its potential use in drug development. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This makes 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide a potential candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(4-methylphenyl)sulfanylphenyl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S2/c1-12-2-6-15(7-3-12)21-16-8-4-13(5-9-16)10-14(11-18)17(19)20/h2-10H,1H3,(H2,19,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYVXQTHGBNEU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5194886.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)